molecular formula C7H14O2 B7820251 3-Methylhexanoic acid CAS No. 22263-24-7

3-Methylhexanoic acid

Cat. No.: B7820251
CAS No.: 22263-24-7
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-UHFFFAOYSA-N
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Description

3-Methylhexanoic acid is an organic compound with the molecular formula C₇H₁₄O₂. It is a medium-chain fatty acid, also known as 3-methylcaproic acid. This compound is characterized by a carboxyl group (-COOH) attached to a hexane chain with a methyl group substitution at the third carbon atom. It is a colorless liquid with a slightly unpleasant odor and is used in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process starts with the reaction of 3-methylhexyl bromide with magnesium in anhydrous ether to form the Grignard reagent. The reagent is then reacted with carbon dioxide to produce the corresponding carboxylic acid, which is subsequently hydrolyzed to yield this compound.

    Oxidation of Alcohols: Another method involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction converts the alcohol group to a carboxylic acid group, forming this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylhexane. This process uses metal catalysts such as cobalt or manganese to facilitate the oxidation reaction under controlled temperature and pressure conditions .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce various oxidation products, including ketones and aldehydes.

    Reduction: The compound can be reduced to form 3-methylhexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxyl group in this compound can participate in substitution reactions, such as esterification with alcohols to form esters or amidation with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, cobalt catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: 3-Methylhexanol.

    Substitution: Esters, amides

Scientific Research Applications

3-Methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its role in lipid metabolism and signaling .

Comparison with Similar Compounds

3-Methylhexanoic acid stands out due to its specific substitution pattern, which can affect its interactions with other molecules and its overall behavior in chemical and biological systems.

Properties

IUPAC Name

3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQMQVJXSRMTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863273
Record name 3-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3780-58-3
Record name 3-Methylhexanoic acid
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Record name 3-Methylhexanoic acid
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Record name 3-Methylhexanoic acid
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Record name 3-Methylhexanoic acid
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Record name 3-METHYLHEXANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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